molecular formula C11H17N3 B2546845 N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine CAS No. 2459962-94-6

N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine

Cat. No.: B2546845
CAS No.: 2459962-94-6
M. Wt: 191.278
InChI Key: OCXJCPUJZOREDI-UHFFFAOYSA-N
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Description

N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine: is an organic compound that belongs to the class of pyrrolidines, which are characterized by a five-membered ring containing nitrogen

Properties

IUPAC Name

N-ethyl-2-pyridin-3-ylpyrrolidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-13-11(6-4-8-14-11)10-5-3-7-12-9-10/h3,5,7,9,13-14H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXJCPUJZOREDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCN1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine can be achieved through several organic synthetic routes. One common method involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction typically requires heating to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-one, while reduction could produce N-ethyl-2-(pyridin-3-yl)pyrrolidine .

Scientific Research Applications

N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For instance, it could act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction and neuronal communication .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(pyridin-3-yl)pyrrolidin-2-amine
  • N-ethyl-2-(pyridin-2-yl)pyrrolidin-2-amine
  • N-ethyl-2-(pyridin-4-yl)pyrrolidin-2-amine

Uniqueness

N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

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